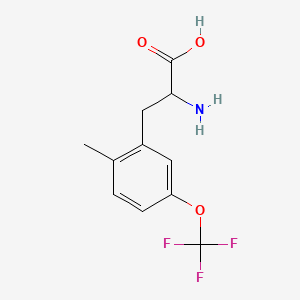
2-Methyl-5-(trifluoromethoxy)-DL-phenylalanine
描述
2-Methyl-5-(trifluoromethoxy)-DL-phenylalanine is a useful research compound. Its molecular formula is C11H12F3NO3 and its molecular weight is 263.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Methyl-5-(trifluoromethoxy)-DL-phenylalanine (CAS No. 1435806-20-4) is a fluorinated amino acid derivative that has garnered attention for its potential biological activities. This compound's unique trifluoromethoxy group enhances its chemical properties, making it a subject of interest in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The presence of a trifluoromethoxy group significantly influences the compound's lipophilicity and metabolic stability. These properties are crucial for its interaction with biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence metabolic pathways. The compound may act as an inhibitor or modulator of various enzymes, particularly those involved in amino acid metabolism.
Enzyme Inhibition
Research indicates that compounds similar to this compound can inhibit key enzymes such as branched-chain amino acid transaminases (BCATs), which play a significant role in amino acid catabolism and have implications in cancer metabolism . The inhibition of these enzymes can lead to altered metabolic profiles, which may be beneficial in therapeutic contexts.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Protein Expression Enhancement : In a study involving genetically modified E. coli, supplementation with this compound resulted in significant increases in the expression levels of superfolder green fluorescent protein (sfGFP) . This highlights its utility in synthetic biology and protein engineering.
- Phenylketonuria Treatment : The compound's role as a stabilizer for human phenylalanine hydroxylase (hPAH) was explored, suggesting it could serve as a pharmacological chaperone to enhance enzyme activity in PKU patients . This opens avenues for developing therapeutic strategies aimed at stabilizing misfolded proteins.
- Cancer Metabolism : The inhibition of BCATs by similar trifluoromethyl compounds indicates that this compound may be leveraged in cancer treatment by altering amino acid metabolism . This suggests potential applications in targeted therapies.
属性
IUPAC Name |
2-amino-3-[2-methyl-5-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-6-2-3-8(18-11(12,13)14)4-7(6)5-9(15)10(16)17/h2-4,9H,5,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEYQDBJEVXPQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















